Cas no 766-50-7 (1-ethynyl-2-iodo-benzene)

1-Ethynyl-2-iodo-benzene is a versatile aromatic compound featuring both an ethynyl (–C≡CH) and an iodo (–I) substituent on a benzene ring. This structure makes it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions such as Sonogashira, Heck, and Suzuki couplings. The presence of the ethynyl group enables facile alkyne-based transformations, while the iodo substituent offers high reactivity in metal-catalyzed processes. Its stability under standard conditions and well-defined reactivity profile make it suitable for constructing complex molecular architectures in pharmaceuticals, agrochemicals, and materials science. The compound is typically handled under inert conditions to preserve its functional integrity.
1-ethynyl-2-iodo-benzene structure
1-ethynyl-2-iodo-benzene structure
Product name:1-ethynyl-2-iodo-benzene
CAS No:766-50-7
MF:C8H5I
MW:228.0293
CID:982834
PubChem ID:11345197

1-ethynyl-2-iodo-benzene Chemical and Physical Properties

Names and Identifiers

    • 1-ethynyl-2-iodo-benzene
    • 2-IODOPHENYLACETYLENE
    • (2-iodophenyl)-acetylene
    • 1-iodo-2-ethynylbenzene
    • 1-iodophenylacetylene
    • AC1Q4P92
    • AG-H-06027
    • AGN-PC-0078E4
    • Benzene, 1-ethynyl-2-iodo-
    • CTK5E3257
    • o-iodophenylacetylene
    • o-Iod-phenylacetylen
    • OR17874
    • 1-ethynyl-2-iodobenzene
    • SCHEMBL8425182
    • iodo-ethynylbenzene
    • 766-50-7
    • A1-36227
    • DTXSID60463031
    • Inchi: InChI=1S/C8H5I/c1-2-7-5-3-4-6-8(7)9/h1,3-6H
    • InChI Key: TZZCAXOOMCXIPJ-UHFFFAOYSA-N
    • SMILES: C#CC1=CC=CC=C1I

Computed Properties

  • Exact Mass: 227.94315
  • Monoisotopic Mass: 227.94360g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 131
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 0Ų
  • XLogP3: 2.8

Experimental Properties

  • PSA: 0

1-ethynyl-2-iodo-benzene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1678772-2.5g
1-Ethynyl-2-iodobenzene
766-50-7 98%
2.5g
¥13297.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1678772-1g
1-Ethynyl-2-iodobenzene
766-50-7 98%
1g
¥8171.00 2024-07-28

1-ethynyl-2-iodo-benzene Related Literature

  • 1. Linear solvation energy relationships. Part 4. Correlations with and limitations of the α scale of solvent hydrogen bond donor acidities
    Robert W. Taft,Mortimer J. Kamlet J. Chem. Soc. Perkin Trans. 2 1979 1723

Additional information on 1-ethynyl-2-iodo-benzene

Introduction to 1-ethynyl-2-iodo-benzene (CAS No. 766-50-7) and Its Applications in Modern Chemical Research

1-ethynyl-2-iodo-benzene, with the chemical formula C₆H₅CI and CAS number 766-50-7, is a versatile organic compound that has garnered significant attention in the field of synthetic chemistry and pharmaceutical research. This aromatic hydrocarbon features both an alkyne functional group and an iodine substituent, making it a valuable intermediate in the synthesis of more complex molecules. The unique structural properties of 1-ethynyl-2-iodo-benzene enable its use in a wide range of applications, from material science to drug development, underscoring its importance in contemporary chemical research.

The compound's structure consists of a benzene ring substituted with an ethynyl group at the 1-position and an iodine atom at the 2-position. This arrangement provides a reactive site for various chemical transformations, including cross-coupling reactions, which are pivotal in modern organic synthesis. The presence of the iodine atom, in particular, makes 1-ethynyl-2-iodo-benzene a suitable candidate for palladium-catalyzed reactions such as Suzuki-Miyaura and Stille couplings. These reactions are widely employed in the construction of biaryl compounds, which are prevalent in many pharmaceuticals and agrochemicals.

In recent years, 1-ethynyl-2-iodo-benzene has been explored for its potential in the development of novel materials. For instance, its ability to undergo polymerization or incorporation into conjugated systems has led to the creation of advanced materials with applications in organic electronics. These materials exhibit properties such as high charge carrier mobility and tunable optoelectronic characteristics, making them promising candidates for use in flexible displays and solar cells.

The pharmaceutical industry has also leveraged 1-ethynyl-2-iodo-benzene as a building block for drug discovery. Its reactivity allows for the rapid assembly of complex molecular frameworks, which can be further modified to target specific biological pathways. Researchers have utilized this compound to synthesize analogs of known therapeutic agents, aiming to improve their efficacy or reduce side effects. Additionally, the alkyne functionality enables post-synthetic modifications through Sonogashira coupling, expanding the structural diversity available to medicinal chemists.

One notable application of 1-ethynyl-2-iodo-benzene is in the synthesis of bioactive molecules that interact with biological targets. For example, its incorporation into kinase inhibitors has shown promise in preclinical studies. The ability to precisely control the regiochemistry of these reactions allows researchers to fine-tune the binding affinity and selectivity of their compounds. This level of molecular control is crucial for developing drugs that can effectively modulate disease-related pathways without unintended consequences.

The compound's role in flow chemistry has also emerged as an area of interest. Flow systems enable controlled reaction conditions and scalable synthesis, which are particularly advantageous for producing high-value compounds like pharmaceuticals. By integrating 1-ethynyl-2-iodo-benzene into continuous flow processes, chemists can achieve higher yields and purities while minimizing waste. This approach aligns with the growing emphasis on sustainable chemistry practices in industrial settings.

Recent advances in computational chemistry have further enhanced the utility of 1-ethynyl-2-iodo-benzene. Molecular modeling studies have provided insights into its reactivity and interaction with biological targets, allowing researchers to predict outcomes before conducting experiments. These computational tools are particularly valuable when designing multi-step syntheses or optimizing reaction conditions for large-scale production.

The future prospects for 1-ethynyl-2-iodo-benzene are promising, with ongoing research exploring new synthetic methodologies and applications. As our understanding of molecular interactions deepens, this compound is likely to play an even greater role in advancing chemical science across multiple disciplines. Its versatility makes it a cornerstone in both academic research and industrial development, driving innovation in areas ranging from medicine to materials.

In conclusion, 1-ethynyl-2-iodo-benzene (CAS No. 766-50-7) is a multifaceted compound with broad utility in synthetic chemistry and beyond. Its unique structural features enable diverse applications, from constructing complex molecules in drug development to creating advanced materials with cutting-edge properties. As research continues to uncover new possibilities for this compound, its significance is set to grow even further.

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